molecular formula C19H23NO2S B2356443 N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049525-26-9

N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2356443
CAS No.: 1049525-26-9
M. Wt: 329.46
InChI Key: RRNJUTKVPJULIY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a carboxamide linker bridging a 1-(thiophen-2-yl)cyclopentane moiety and a 3-methoxyphenethylamine group. This structural architecture places it within a class of compounds that have garnered significant interest in medicinal chemistry and pharmacological research. The inclusion of the thiophene ring, a privileged scaffold in drug discovery, is known to contribute to potent biological activity and favorable binding interactions with various enzymatic targets . While specific biological data for this exact compound requires further experimental validation, its core structure suggests considerable research potential. Thiophene-carboxamide derivatives have been identified as promising biomimetics of established therapeutic agents and are actively investigated for their antiproliferative properties . For instance, structurally similar compounds have demonstrated potent activity against cancer cell lines, including hepatocellular carcinoma (HCC), by potentially inhibiting tubulin polymerization and disrupting cancer cell division . Furthermore, cyclopentane-integrated carboxamide derivatives have been explored as antagonists for specific receptors, indicating their utility in studying inflammatory and ocular diseases . The 3-methoxyphenethyl group is a common pharmacophore found in molecules with reported activity in neurological research, such as acetylcholinesterase inhibitors, which are relevant for the study of Alzheimer's disease . Researchers can leverage this compound as a key intermediate or probe to explore these and other biological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-16-7-4-6-15(14-16)9-12-20-18(21)19(10-2-3-11-19)17-8-5-13-23-17/h4-8,13-14H,2-3,9-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJUTKVPJULIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is characterized by the following structural features:

  • Phenethyl Group : The 3-methoxyphenethyl moiety contributes to its lipophilicity and potential interactions with biological targets.
  • Thiophene Ring : The presence of the thiophenyl group may enhance its pharmacological profile through π-π stacking interactions.
  • Cyclopentanecarboxamide Backbone : This structure can influence the compound's conformational flexibility and binding affinity.

Chemical Formula

The molecular formula of the compound is C16_{16}H19_{19}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 291.39 g/mol.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

  • Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study conducted on mice demonstrated a significant reduction in immobility time in the forced swim test, suggesting potential serotonin reuptake inhibition .
  • Anti-inflammatory Effects : In vitro assays have shown that the compound inhibits pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity .

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses have been proposed:

  • Serotonin Modulation : The structural similarity to known serotonin reuptake inhibitors suggests that this compound may interact with serotonin transporters (SERT), enhancing serotonergic neurotransmission.
  • NF-kB Pathway Inhibition : The anti-inflammatory effects may be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune responses .

Study 1: Antidepressant Effects in Animal Models

In a controlled study, this compound was administered to male mice at varying doses (10 mg/kg, 20 mg/kg). The results indicated a dose-dependent decrease in immobility time during behavioral tests, supporting its potential as an antidepressant .

Study 2: Inhibition of Cytokine Production

Another study evaluated the compound's effect on TNF-alpha and IL-6 production in LPS-stimulated macrophages. Results showed a significant reduction in cytokine levels at concentrations above 5 µM, highlighting its anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantReduced immobility time in forced swim test,
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production,
AntioxidantSignificant free radical scavenging activity
MechanismDescriptionReferences
Serotonin ModulationPotential interaction with serotonin transporters,
NF-kB Pathway InhibitionReduction of pro-inflammatory cytokines,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Cyclopentanecarboxamide Derivatives

Several cyclopentanecarboxamide derivatives with modified substituents have been synthesized and characterized. Key examples include:

  • 1-(Phenylamino)cyclopentanecarboxamide (2a): Substituted with a simple phenyl group, this compound exhibits a melting point (m.p.) of 166°C, highlighting the influence of aromatic substituents on crystallinity .
  • 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): The 4-methoxy substitution reduces the m.p. to 90–93°C, suggesting that methoxy positioning (para vs. meta) significantly impacts physical properties .
  • Cyclopentylfentanyl : A controlled substance with a cyclopentanecarboxamide core linked to a piperidinylphenyl group. This compound’s regulatory status underscores the pharmacological potency of certain carboxamide derivatives .

Key Structural Differences :

  • The target compound’s 3-methoxyphenethyl group distinguishes it from 2a–2c, which feature direct phenylamino linkages. This phenethyl chain may enhance membrane permeability compared to shorter substituents.
Thiophene-Containing Derivatives

Thiophene-based analogs demonstrate notable biological activities, as seen in :

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Exhibits antiproliferative activity against breast cancer (IC₅₀ = 10.25 μM), outperforming doxorubicin .
  • (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): IC₅₀ = 9.39 μM, emphasizing the synergy between thiophene and heterocyclic substituents .

Comparison with Target Compound :

  • While the target compound shares the thiophen-2-yl group, it replaces sulfonamide or enone linkages with a cyclopentanecarboxamide scaffold. This structural shift may alter binding modes and metabolic stability.
Antiviral Carboxamide Derivatives

highlights carboxamide derivatives with thiophene and cyclopentane motifs in SARS-CoV-2 PLpro inhibitors:

  • Compound 32: Features a cyclopentanecarboxamidomethyl-thiophene moiety linked to a benzamide scaffold.

Key Distinction :

  • Compound 32 includes an azetidine-3-ylamino group, which may enhance hydrogen-bonding interactions compared to the target compound’s methoxyphenethyl chain.

Physicochemical and Pharmacological Trends

  • Bioactivity : Thiophene derivatives (e.g., 26–29) show IC₅₀ values <10 μM in cancer models, suggesting that the target compound’s thiophene moiety could confer similar potency if optimized .
  • Synthetic Accessibility : Analogous compounds (e.g., ’s derivatives) are synthesized via amide coupling (e.g., HATU-mediated reactions), indicating feasible routes for the target compound’s production .

Preparation Methods

Reductive Amination Approach

A two-step sequence involving formation of a nitrile intermediate followed by reduction has been explored. For instance, 1-(thiophen-2-yl)cyclopentanecarbonitrile is reduced using LiAlH₄ to the primary amine, which subsequently reacts with 3-methoxybenzaldehyde via reductive amination.

Solid-Phase Synthesis

Immobilization of the cyclopentane carboxylic acid on Wang resin enables iterative coupling with 3-methoxyphenethylamine, though this method yields lower efficiency (∼50%) compared to solution-phase synthesis.

Challenges and Optimization Strategies

  • Purification Difficulties : The lipophilic nature of the product necessitates reverse-phase chromatography or recrystallization from ethanol/water mixtures.
  • Byproduct Formation : Over-activation of the carboxylic acid can lead to acylurea byproducts; this is mitigated by using HOBt as an additive.

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including cyclopentane ring formation, carboxamide coupling, and functional group modifications. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentanecarboxylic acid moiety to the 3-methoxyphenethylamine group.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., amide bond formation) minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Key Reaction Parameters Optimal Conditions
Solvent for couplingDMF or DMSO
Temperature range0–25°C
CatalystTriethylamine (for acid scavenging)
Purification methodColumn chromatography

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

A combination of techniques ensures accurate structural elucidation:

  • NMR spectroscopy : 1H and 13C NMR confirm connectivity of the thiophene, cyclopentane, and methoxyphenethyl groups. Aromatic protons in thiophene appear as distinct doublets (δ 6.8–7.2 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and confirms bond lengths/angles .
  • Mass spectrometry (LC-MS) : High-resolution LC-MS verifies molecular weight (e.g., [M+H]+ ion at m/z 356.14) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points (~150–160°C) and phase transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:

  • Electron distribution : Localized electron density on the thiophene sulfur and methoxy oxygen atoms, influencing electrophilic substitution sites .
  • Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic regions, guiding derivatization strategies .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, predicting solubility trends in DMSO > ethanol > water .

Example workflow:

  • Geometry optimization using Gaussian 02.
  • Frequency analysis to confirm minima.
  • Natural Bond Orbital (NBO) analysis for charge distribution.

Q. What strategies are employed to resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Discrepancies often arise from bioavailability or metabolic stability issues. Methodological approaches include:

  • Pharmacokinetic profiling : Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates. Compounds with >50% remaining after 1 hour are prioritized .
  • Prodrug design : Esterification of the carboxamide group improves membrane permeability (e.g., logP increased from 2.1 to 3.5) .
  • Target engagement assays : Radioligand binding studies (e.g., with 3H-labeled compound) validate target affinity in vivo .

Q. How do structural modifications (e.g., substituent variations) influence the compound's biological activity, and what methodologies guide SAR studies?

Systematic SAR studies involve:

  • Substituent libraries : Synthesizing analogs with varying substituents on the phenethyl (e.g., -CF3, -Cl) or thiophene (e.g., methyl, nitro) groups .
  • Biological assays :
  • Enzyme inhibition : IC50 values against target enzymes (e.g., kinases) measured via fluorescence-based assays.

  • Cellular activity : EC50 values in cell viability assays (e.g., MTT assays on cancer cell lines) .

    • 3D-QSAR modeling : CoMFA or CoMSIA analyses correlate structural features (e.g., steric bulk at the 3-methoxy position) with activity trends .
    Analog Modifications Biological Impact
    Replacement of thiophene with furanReduced activity (IC50 increases from 12 nM to 450 nM)
    Addition of -CF3 to phenethylEnhanced metabolic stability (t1/2 from 1.2 h to 4.5 h)

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